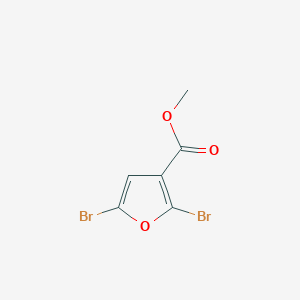![molecular formula C14H19Cl2N3O B1462974 1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride CAS No. 1008774-63-7](/img/structure/B1462974.png)
1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride
Übersicht
Beschreibung
This compound, also known by its CAS Number 1008774-63-7, is a chemical with the molecular weight of 316.23 . Its IUPAC name is 3-phenyl-5-(piperazin-1-ylmethyl)-1,2-oxazole; dihydrochloride . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3O.2ClH/c1-2-4-12(5-3-1)14-10-13(18-16-14)11-17-8-6-15-7-9-17;;/h1-5,10,15H,6-9,11H2;2*1H . This indicates that the compound consists of a piperazine ring attached to a phenyl-oxazole group.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluations and Applications
One notable study involves the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, highlighting their antidepressant and antianxiety activities through behavioral tests in albino mice (Kumar et al., 2017). Additionally, the synthesis and biological evaluation of 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells underscore the antitumor potential of such compounds (Yurttaş et al., 2014).
Synthesis and Chemical Studies
The synthesis of azole-containing piperazine derivatives and their evaluation for antibacterial, antifungal, and cytotoxic activities demonstrate the broad-spectrum antimicrobial efficacy of these compounds, with some showing remarkable activity against all tested strains (Gan et al., 2010). Moreover, the development of piperazine-based tertiary amino alcohols and their dihydrochlorides for the investigation of tumor DNA methylation processes in vitro suggests potential therapeutic applications in oncology (Hakobyan et al., 2020).
Potential Therapeutic Uses
Further research into the design and synthesis of imidazoline derivatives, including those involving piperazine structures, for impacting glucose homeostasis in models of type II diabetes illustrates the compound's potential in diabetes management (Le Bihan et al., 1999). Additionally, investigations into novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands highlight the cognitive disorder treatment potential of these compounds (Nirogi et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenyl-5-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c1-2-4-12(5-3-1)14-10-13(18-16-14)11-17-8-6-15-7-9-17;;/h1-5,10,15H,6-9,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKABIYCUSWQOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=NO2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



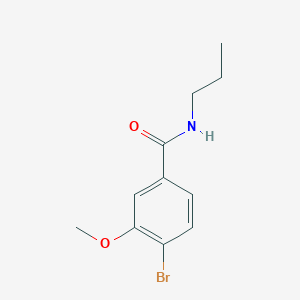
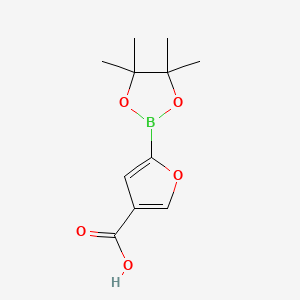
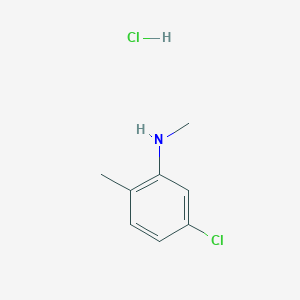
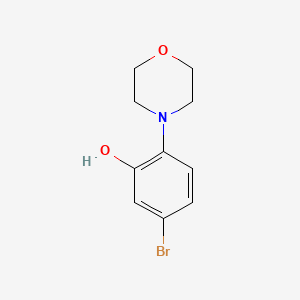
![3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride](/img/structure/B1462901.png)
![Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1462902.png)


![7-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1462906.png)

